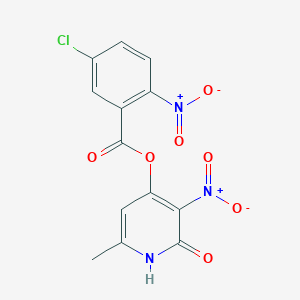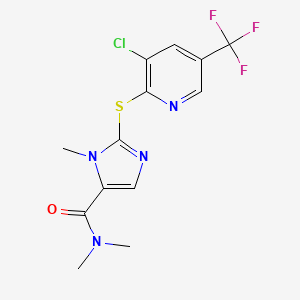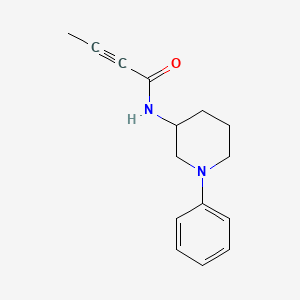
N-(1-phenylpiperidin-3-yl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylpiperidin-3-yl)but-2-ynamide, also known as PB-22, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the family of indole-derived cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. PB-22 has gained attention in the scientific community due to its potential therapeutic applications and its ability to interact with the endocannabinoid system.
Mécanisme D'action
N-(1-phenylpiperidin-3-yl)but-2-ynamide interacts with the CB1 and CB2 receptors in the endocannabinoid system. It acts as a partial agonist of the CB1 receptor and a full agonist of the CB2 receptor. N-(1-phenylpiperidin-3-yl)but-2-ynamide has been shown to have a higher affinity for the CB2 receptor than the CB1 receptor. The activation of these receptors leads to the release of neurotransmitters and the modulation of various physiological processes.
Effets Biochimiques Et Physiologiques
N-(1-phenylpiperidin-3-yl)but-2-ynamide has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain. N-(1-phenylpiperidin-3-yl)but-2-ynamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(1-phenylpiperidin-3-yl)but-2-ynamide has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. N-(1-phenylpiperidin-3-yl)but-2-ynamide has also been shown to modulate the immune response by reducing the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-phenylpiperidin-3-yl)but-2-ynamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(1-phenylpiperidin-3-yl)but-2-ynamide has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of N-(1-phenylpiperidin-3-yl)but-2-ynamide in lab experiments. It has been shown to have a narrow therapeutic window, and high doses can lead to adverse effects. In addition, N-(1-phenylpiperidin-3-yl)but-2-ynamide has not been extensively studied in humans, and its long-term effects are not well understood.
Orientations Futures
There are several future directions for the study of N-(1-phenylpiperidin-3-yl)but-2-ynamide. One area of research is the development of N-(1-phenylpiperidin-3-yl)but-2-ynamide analogs with improved pharmacological properties. Another area of research is the study of the long-term effects of N-(1-phenylpiperidin-3-yl)but-2-ynamide in animal models and humans. In addition, N-(1-phenylpiperidin-3-yl)but-2-ynamide could be investigated for its potential use in the treatment of other neurological disorders and immune-related diseases. Finally, more research is needed to understand the mechanism of action of N-(1-phenylpiperidin-3-yl)but-2-ynamide and its interactions with other receptors in the endocannabinoid system.
Méthodes De Synthèse
The synthesis of N-(1-phenylpiperidin-3-yl)but-2-ynamide involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 1-phenylpiperidin-3-amine in the presence of but-2-ynoic acid chloride. The reaction is carried out in anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified using chromatographic techniques and characterized using spectroscopic methods.
Applications De Recherche Scientifique
N-(1-phenylpiperidin-3-yl)but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. N-(1-phenylpiperidin-3-yl)but-2-ynamide has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. In addition, N-(1-phenylpiperidin-3-yl)but-2-ynamide has been studied for its ability to modulate the immune response and its potential use as an immunomodulatory agent.
Propriétés
IUPAC Name |
N-(1-phenylpiperidin-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-7-15(18)16-13-8-6-11-17(12-13)14-9-4-3-5-10-14/h3-5,9-10,13H,6,8,11-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBKZVQONOJLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylpiperidin-3-yl)but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate](/img/structure/B2442298.png)
![7-Chloro-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2442299.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2442301.png)
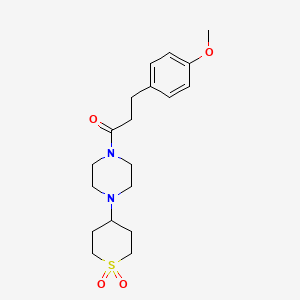
![1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442303.png)
![1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B2442308.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylacrylonitrile](/img/structure/B2442310.png)
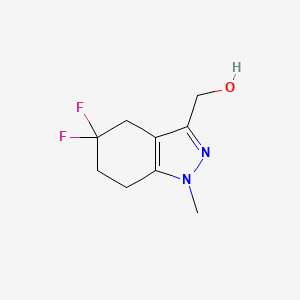
![4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2442315.png)
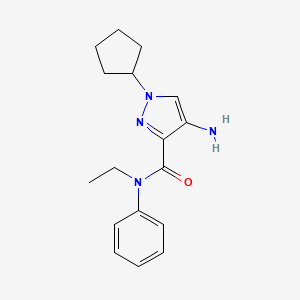
![4-[3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoyl]morpholine-3-carbonitrile](/img/structure/B2442318.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2442319.png)
